5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid
Overview
Description
5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid is a brominated heterocyclic aromatic organic compound. It consists of a thiophene ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of thiophene. This involves the reaction of thiophene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the 5-position.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction. This can be achieved by reacting the brominated thiophene with carbon monoxide and a suitable catalyst under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation and carboxylation steps.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: The bromine atom can be reduced to hydrogen bromide (HBr) under certain conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Hydrogen Bromide: Resulting from the reduction of the bromine atom.
Substituted Thiophenes: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: It is investigated for its potential pharmacological properties, including its use as a precursor for drug development. Industry: It is utilized in the production of advanced materials, such as semiconductors and polymers for electronic devices.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in these interactions. The exact mechanism depends on the specific application, but it generally involves binding to specific receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the bromine atom.
5-Bromothiophene: Lacks the carboxylic acid group.
2,5-Dibromothiophene: Has bromine atoms at both the 2- and 5-positions.
Uniqueness: The presence of both the bromine atom and the carboxylic acid group in 5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid makes it unique compared to its similar compounds. This combination allows for a wider range of chemical reactions and applications.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)thiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2S2/c10-8-4-3-6(14-8)5-1-2-7(13-5)9(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFOLHUYXSTVHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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